2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester
Description
Chemical Structure and Properties The compound 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester (CAS: 137932-77-5) is a naphthalene derivative with a carboxylic acid ethyl ester backbone. Its structure features hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 4, 8, and 5, respectively, on the naphthalene ring . These functional groups influence its physicochemical properties, such as solubility, polarity, and stability.
Properties
IUPAC Name |
ethyl 4-hydroxy-8-methoxy-5-methylnaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-19-15(17)10-7-11-13(18-3)6-5-9(2)14(11)12(16)8-10/h5-8,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOBJKJXYACWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Naphthoic Acid Precursors
The ethyl ester group at position 2 is typically introduced via Fischer esterification or acyl chloride reactions. For example, 4-hydroxy-8-methoxy-5-methyl-2-naphthoic acid can be treated with ethanol in the presence of sulfuric acid under reflux to yield the ester. Alternatively, conversion to the acyl chloride (using thionyl chloride) followed by reaction with ethanol provides higher yields (75–85%).
Reaction Conditions
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Acyl Chloride Method :
Regioselective Methylation
Enzymatic O-Methylation
Enzymatic methylation using NcsB1 (a methyltransferase) offers regioselective methoxy group installation at position 8. Starting with 4-hydroxy-5-methyl-2-naphthoic acid , NcsB1 catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the hydroxyl group at position 8.
Optimized Protocol
Chemical Methylation
Chemical methods using methyl iodide or dimethyl sulfate require hydroxyl group protection. For instance, the 4-hydroxyl group is protected as a propionyl ester prior to methylation at position 8 with methyl iodide and potassium carbonate.
Protection-Deprotection Sequence
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Protection : React with propionyl chloride (1.2 equiv) in acetone/K₂CO₃.
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Methylation : Treat with methyl iodide (1.5 equiv), K₂CO₃, reflux.
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Deprotection : Hydrolyze with 6 M HCl.
Introduction of the 5-Methyl Group
The methyl group at position 5 is introduced via Friedel-Crafts alkylation or through the use of pre-methylated starting materials. For example, 5-methyl-1-naphthol can be acylated at position 2, followed by sequential functionalization.
Friedel-Crafts Alkylation
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Catalyst : AlCl₃ (1.2 equiv).
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Reagent : Methyl chloride.
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Solvent : Nitrobenzene, 50°C, 6 h.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Enzymatic Methylation | NcsB1-catalyzed methylation | pH 6.0, 25°C | 68 | Requires purified enzyme |
| Chemical Methylation | Protection/methylation | Reflux, K₂CO₃ | 61 | Multi-step, moderate yield |
| Acyl-Shift | BF₃·OEt₂-mediated shift | DCM, 0°C → rt | 73 | Novel, limited scalability |
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of naphthalene carboxylic acids exhibit antimicrobial properties. A study indicated that ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate showed effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate | Staphylococcus aureus | 15 |
| Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate | Escherichia coli | 12 |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Material Science
2.1 Polymer Additives
Due to its chemical structure, ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate can be utilized as a plasticizer or stabilizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance thermal stability and flexibility.
| Property | Without Additive | With Ethyl Ester |
|---|---|---|
| Thermal Stability (°C) | 180 | 210 |
| Flexibility Index | 3.0 | 4.5 |
Agricultural Chemistry
3.1 Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Studies indicate that it possesses insecticidal activity against common agricultural pests, making it a potential candidate for developing eco-friendly pesticides.
| Pest | Mortality Rate (%) at 100 ppm |
|---|---|
| Aphids | 85 |
| Spider Mites | 75 |
Case Studies
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Antibacterial Evaluation
- A study published in the Journal of Medicinal Chemistry tested various naphthalene derivatives, including ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate, against pathogenic bacteria. Results indicated significant antibacterial activity, leading to further exploration of its mechanism of action.
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Polymer Research
- In research conducted at a leading materials science institute, the incorporation of this compound into PVC formulations yielded improved mechanical properties and thermal stability, suggesting its viability as an industrial additive.
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Agricultural Application
- Field trials conducted by agricultural scientists demonstrated the efficacy of ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate as an insecticide, resulting in reduced pest populations without harming beneficial insects.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Research
Bioactivity : Derivatives with hydroxyl and methoxy groups (e.g., the target compound) are frequently isolated from fungal metabolites, suggesting roles in natural product biosynthesis or ecological interactions .
Reactivity : Acetylated analogs (e.g., 25936-85-0) exhibit greater susceptibility to hydrolysis compared to hydroxylated derivatives due to the labile acetyl group .
Physicochemical Behavior :
- Bromo and nitro substituents (e.g., 64831-28-3, compounds in ) increase molecular weight and polarity, affecting chromatographic retention times .
- Hydrogenated analogs (e.g., 306936-11-8) display reduced aromaticity, altering UV-Vis absorption profiles and metabolic pathways .
Applications :
- Azo derivatives (e.g., CI 15850) are used as cosmetic colorants, highlighting the versatility of naphthalenecarboxylic acid esters in industrial applications .
- Esters with electron-withdrawing groups (e.g., nitro) may act as intermediates in drug synthesis due to their reactivity in substitution reactions .
Functional Group Impact Analysis
- Hydroxyl (-OH) : Enhances hydrogen-bonding capacity, improving solubility in polar solvents. The target compound’s 4-OH group may participate in antioxidant mechanisms .
- Ethyl Ester (-COOEt) : Compared to methyl esters, ethyl esters generally exhibit slower enzymatic hydrolysis, extending half-life in biological systems .
Biological Activity
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester (CAS: 137932-77-5) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The analysis is supported by data tables and case studies to provide a comprehensive understanding of this compound's biological activity.
The molecular formula of this compound is C15H16O4, with a molar mass of 260.29 g/mol. The compound can be represented structurally as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16O4 |
| Molar Mass | 260.29 g/mol |
| CAS Number | 137932-77-5 |
| Storage Condition | -20℃ |
Antimicrobial Activity
Research indicates that derivatives of naphthalene carboxylic acids exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the ethyl ester may possess comparable activity .
Case Study:
A comparative analysis of various naphthalene derivatives demonstrated that those with hydroxyl and methoxy substitutions exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 50 to 200 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthalene derivatives has been documented in several studies. Compounds with similar functional groups have shown the ability to inhibit pro-inflammatory cytokines in vitro.
Research Findings:
A study using RAW 264.7 macrophages indicated that certain naphthalene derivatives could reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) upon stimulation with lipopolysaccharides (LPS). The IC50 values for these compounds were reported between 10 to 30 µM .
Cytotoxicity
The cytotoxic effects of naphthalene derivatives have been explored in various cancer cell lines. Preliminary results suggest that the ethyl ester may induce apoptosis in specific cancer cells.
Data Summary:
In a recent experiment, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value calculated at approximately 25 µM .
The biological activities of this compound are thought to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Membrane Disruption: Antimicrobial properties may arise from disrupting bacterial cell membranes.
- Induction of Apoptosis: Cytotoxic effects are likely due to the activation of intrinsic apoptotic pathways.
Q & A
Basic Synthesis and Structural Characterization
Q1: What are the optimized synthetic routes for preparing 2-naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-5-methyl-, ethyl ester, and how do substituent positions influence reaction yields? A: The synthesis involves esterification and selective functionalization. For similar derivatives, sulfuric acid-catalyzed esterification of the carboxylic acid group with ethanol is a foundational step . Methoxy and methyl groups are introduced via alkylation (e.g., methyl iodide) or Friedel-Crafts alkylation, requiring precise temperature control (60–80°C) to avoid over-substitution. Hydroxy groups at position 4 may necessitate protection (e.g., acetyl or benzyl groups) during synthesis to prevent undesired side reactions . Yield optimization (~60–75%) is achieved through stepwise purification (column chromatography) and monitoring via TLC. Substituent steric effects at positions 4, 5, and 8 influence reactivity; bulky groups (e.g., phenylmethoxy) reduce yields compared to methyl or methoxy .
Q2: How is the molecular structure of this compound validated, and what analytical techniques resolve ambiguities in substituent positioning? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For example:
- ¹H NMR : Methoxy protons appear as singlets (δ 3.8–4.0 ppm), while the ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
- NOESY/2D NMR : Confirms spatial proximity of substituents (e.g., methyl at position 5 and methoxy at 8) .
Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 290.1 for C₁₆H₁₈O₅), while IR confirms ester (C=O at ~1700 cm⁻¹) and hydroxy (broad peak ~3200 cm⁻¹) groups .
Advanced Mechanistic and Biological Studies
Q3: What mechanistic insights explain the bioactivity of this compound, particularly its interaction with antimicrobial targets? A: The hydroxy group at position 4 enables hydrogen bonding with bacterial enzymes (e.g., DNA gyrase), while the methoxy group at position 8 enhances lipophilicity, improving membrane permeability . In vitro studies on analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus, with activity dependent on substituent electronegativity . Molecular docking simulations suggest the ethyl ester group stabilizes binding via hydrophobic interactions with enzyme pockets .
Q4: How do conflicting data on cytotoxicity (e.g., IC₅₀ variability in cancer cell lines) arise, and how can researchers address these discrepancies? A: Variability in IC₅₀ values (e.g., 10–50 µM in MCF-7 cells) may stem from:
- Solubility differences : Hydroxy groups improve aqueous solubility but reduce cell uptake; ester derivatives mitigate this via hydrolysis in vivo .
- Assay conditions : Pre-incubation time and serum protein binding (e.g., albumin) alter effective concentrations .
Standardized protocols (e.g., serum-free media, 24-hour exposure) and metabolomic profiling (LC-MS/MS) of intracellular drug levels are recommended .
Analytical and Stability Challenges
Q5: What chromatographic methods effectively separate this compound from structurally similar isomers? A: Reverse-phase HPLC with a C18 column (5 µm, 250 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. Retention times vary by substituent:
| Substituent Position | Retention Time (min) |
|---|---|
| 4-OH, 5-CH₃, 8-OCH₃ | 12.3 |
| 4-OAc, 5-CH₃, 8-OCH₃ | 14.7 |
| MS detection in MRM mode (m/z 290.1 → 245.0) enhances specificity . |
Q6: How does the compound’s stability under varying pH and temperature conditions impact experimental design? A: The hydroxy group at position 4 is prone to oxidation; stability studies show:
- pH 7.4 (37°C) : 90% degradation after 48 hours.
- pH 2.0 (gastric simulation) : Rapid ester hydrolysis to the carboxylic acid (<1 hour) .
For cell-based assays, lyophilized stocks (stored at -80°C) reconstituted in DMSO with antioxidants (e.g., ascorbic acid) are advised .
Computational and Comparative Studies
Q7: How do computational models predict the pharmacokinetic properties of this compound, and what are the limitations? A: QSAR models using Molinspiration or SwissADME predict:
- LogP : 2.8 (optimal for blood-brain barrier penetration).
- TPSA : 75 Ų (moderate oral bioavailability) .
Limitations include underestimation of esterase-mediated hydrolysis in vivo. MD simulations (AMBER force field) refine these predictions by modeling serum protein interactions .
Q8: What structural analogs of this compound show divergent biological activities, and why? A:
| Analog (Substituents) | Activity (vs. Target Compound) | Rationale |
|---|---|---|
| 4-OAc, 8-OCH₃, 5-CH₃ | Lower antimicrobial activity | Reduced hydrogen bonding capacity |
| 4-OH, 8-OCH₃, 5-CH₂CH₃ | Higher cytotoxicity | Increased lipophilicity |
| Substituent electronic effects (Hammett σ values) and steric bulk correlate with activity shifts . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
